molecular formula C24H20N2O2 B2447426 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine CAS No. 343373-74-0

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine

Cat. No. B2447426
M. Wt: 368.436
InChI Key: ARCNJSXEEDMMDM-UHFFFAOYSA-N
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Description

The compound “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” are not available, similar compounds have been synthesized using various methods. For instance, a synthesis method for a similar compound involves reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .

Scientific Research Applications

Synthesis and Supramolecular Chemistry

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine serves as a building block in the synthesis of complex molecular structures. Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine, achieving high yields in multigram quantities for Stille-type coupling procedures. This method facilitated the preparation of 2,2'-bipyridines and 5,5''-dimethyl-2,2':6',2''-terpyridine, demonstrating the compound's utility in creating pyridine-based ligands for supramolecular chemistry applications (Schubert & Eschbaumer, 1999).

Photocatalysis and Environmental Applications

The compound's derivatives have been explored for their photocatalytic properties. Hearns et al. (2006) investigated a dinuclear cobalt bis(dioxolene) complex, where 4,6-Di-2'-pyridylpyrimidine acted as a bis(diimine) ligand. This study highlighted the complex's ability to undergo sequential thermally induced valence tautomeric transitions, showcasing potential applications in materials science and environmental remediation (Hearns et al., 2006).

Luminescent Materials

Research into phenol-pyridyl boron complexes by Zhang et al. (2006) involved the synthesis of compounds with mixed phenol-pyridine derivatives, demonstrating bright blue luminescence in both solution and solid states. This research indicates the potential of 4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine derivatives in the development of new luminescent materials for electronic and photonic devices (Zhang et al., 2006).

Molecular Tweezers and Host-Guest Chemistry

Tsuchido et al. (2014) studied 4,6-Bis(2-hydroxyphenyl)-2-alkylpyrimidines with anthryl substituents, which prefer a U-shaped conformation due to intramolecular hydrogen bonds. These compounds form complexes with 2,4,7-trinitrofluorenone, demonstrating their utility as molecular tweezers in host-guest chemistry, potentially leading to applications in molecular recognition and catalysis (Tsuchido et al., 2014).

Safety And Hazards

The safety and hazards associated with “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” are not known. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for the study of “4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

4,6-bis(4-methylphenoxy)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCNJSXEEDMMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(4-methylphenoxy)-2-phenylpyrimidine

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